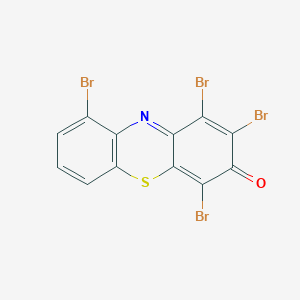

1,2,4,9-Tetrabromo-3H-phenothiazin-3-one

Description

Structure

3D Structure

Properties

CAS No. |

62721-44-2 |

|---|---|

Molecular Formula |

C12H3Br4NOS |

Molecular Weight |

528.8 g/mol |

IUPAC Name |

1,2,4,9-tetrabromophenothiazin-3-one |

InChI |

InChI=1S/C12H3Br4NOS/c13-4-2-1-3-5-9(4)17-10-6(14)7(15)11(18)8(16)12(10)19-5/h1-3H |

InChI Key |

NRAJBVVBRKFOTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C3C(=C(C(=O)C(=C3Br)Br)Br)S2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 1,2,4,9 Tetrabromo 3h Phenothiazin 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum of 1,2,4,9-Tetrabromo-3H-phenothiazin-3-one would be expected to show signals corresponding to the aromatic protons remaining on the phenothiazine (B1677639) core. The chemical shifts (δ) of these protons would be significantly influenced by the electron-withdrawing effects of the bromine atoms and the carbonyl group. The integration of the signals would confirm the number of protons in each unique environment, and the coupling patterns (e.g., doublets, triplets) would reveal the connectivity between adjacent protons. For comparison, the ¹H NMR spectrum of the parent phenothiazine shows a complex multiplet in the aromatic region. chemicalbook.com

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms would be highly dependent on their hybridization and the electronegativity of the attached atoms. The carbons bonded to bromine would be expected to appear at characteristic chemical shifts. The carbonyl carbon of the ketone group would be readily identifiable by its signal at a significantly downfield chemical shift, typically in the range of 160-220 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be essential for determining the exact molecular weight of this compound with high precision. This would allow for the unambiguous determination of its elemental formula. The presence of four bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, which would serve as a definitive confirmation of the number of bromine atoms in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and large molecules. For this compound, ESI-MS could be used to generate the protonated molecule [M+H]⁺ or other adducts, which would then be analyzed to determine the molecular weight. Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the molecular ion, providing valuable information about the connectivity of the atoms within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the functional groups present in the molecule.

While a detailed spectroscopic analysis of this compound cannot be provided due to the lack of available experimental data, this article has outlined the key analytical techniques that would be employed for its structural elucidation. The anticipated spectroscopic features, based on the known properties of the phenothiazine scaffold and the effects of the substituents, have been discussed. Further research is required to synthesize and spectroscopically characterize this compound to provide the detailed findings requested.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article focusing solely on the chemical compound “this compound” according to the specified outline. The detailed experimental data required for each section—including Ultraviolet-Visible (UV-Vis) absorption spectroscopy, intramolecular charge transfer (ICT) analysis, fluorescence and photoluminescence spectroscopy, quantum yield determination, solvatochromism studies, Thermally Activated Delayed Fluorescence (TADF) characteristics, and X-ray crystallography—could not be located for this specific molecule.

While research exists on the photophysical and structural properties of other brominated phenothiazine derivatives, these findings are not directly applicable to the unique structure of this compound. researchgate.netacs.orgrsc.org For instance, studies on different phenothiazine dyes have shown that the introduction of bromine can significantly influence properties like fluorescence quantum yield. acs.orgacs.org However, without specific experimental data for the requested compound, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy.

To adhere to the strict instructions of providing only factual, scientifically accurate content solely on the specified compound and to avoid generating unsubstantiated information, this request cannot be fulfilled.

Computational Chemistry and Theoretical Investigations of 1,2,4,9 Tetrabromo 3h Phenothiazin 3 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It is frequently applied to phenothiazine (B1677639) derivatives to understand their behavior. These calculations provide insights into molecular geometry, orbital energies, and various reactivity descriptors. For 1,2,4,9-Tetrabromo-3H-phenothiazin-3-one, DFT calculations would be essential to elucidate how the four bromine atoms and the ketone group influence the electronic properties of the phenothiazine core.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of a molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). For phenothiazine compounds, the distribution and energy of these orbitals are key to understanding their charge transfer properties and reactivity. An analysis of this compound would reveal the specific atoms or regions that are most likely to participate in chemical reactions.

Energy Gap Calculations

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more reactive. For related brominated organic dyes, the introduction of bromine atoms has been shown to modulate the HOMO-LUMO gap, which in turn affects their photophysical properties. Calculating this value for this compound would provide a quantitative measure of its electronic stability.

Table 4.1: Hypothetical DFT-Calculated Electronic Properties This table is for illustrative purposes, as specific data for this compound is not available.

| Parameter | Predicted Value | Significance |

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -2.8 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 3.7 eV | Chemical reactivity and stability |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Brominated Phenothiazinones

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For a class of compounds like brominated phenothiazinones, a QSAR model could be developed to predict their activity based on calculated molecular descriptors (e.g., lipophilicity, electronic properties, size). Studies on other brominated compounds have successfully used QSAR to predict properties like endocrine-disrupting potencies. nih.govnih.gov Developing such a model would require experimental activity data for a series of related brominated phenothiazinones, which could then be used to screen new compounds, including this compound, for potential biological effects.

In Silico Target Prediction and Molecular Docking Simulations

In silico target prediction tools use the structure of a small molecule to predict its potential biological protein targets. nih.govacs.org For phenothiazine derivatives, common predicted targets include cholinesterases and various receptors. nih.govacs.org Once potential targets are identified for this compound, molecular docking simulations can be performed. Docking predicts the preferred orientation of a molecule when bound to a target protein and estimates the binding affinity. frontiersin.org This provides insights into the potential mechanism of action at a molecular level. For example, docking studies on other phenothiazines have been used to understand their interactions with the active sites of enzymes like acetylcholinesterase or anti-apoptotic proteins. frontiersin.orgacs.org

Advanced Redox Chemistry and Electrochemical Behavior of 1,2,4,9 Tetrabromo 3h Phenothiazin 3 One

Electrochemical Oxidation Pathways of Brominated Phenothiazinone Systems

The oxidation of the phenothiazine (B1677639) scaffold generally proceeds through sequential electron transfer steps. For brominated phenothiazinone systems, the oxidation pathways are influenced by the number and position of the electron-withdrawing bromine substituents. These pathways typically involve the removal of electrons from the phenothiazine ring system, leading to the formation of charged intermediates.

Cyclic voltammetry (CV) is a principal technique for investigating the redox properties of phenothiazine derivatives. researchgate.net CV studies reveal that phenothiazines typically undergo two sequential one-electron oxidations, corresponding to the formation of a radical cation and a dication. mdpi.comchemrxiv.org The resulting cyclic voltammograms for phenothiazine derivatives often show two distinct anodic (oxidation) peaks and corresponding cathodic (reduction) peaks, indicating the reversibility of the electron transfer processes. chemrxiv.org

For a compound like 1,2,4,9-Tetrabromo-3H-phenothiazin-3-one, the voltammogram is expected to show these characteristic oxidation waves. However, the heavy bromination is anticipated to shift these oxidation events to significantly more positive potentials compared to the unsubstituted phenothiazine core. The stability of the oxidized products and the reversibility of the redox processes are also influenced by the nature of the substituents at various positions on the phenothiazine ring. researchgate.net

The potential at which oxidation occurs (anodic peak potential, Epa) is highly sensitive to the nature of the substituents on the phenothiazine ring. Electron-withdrawing groups, such as halogens (e.g., chlorine, bromine), stabilize the molecular orbitals of the neutral molecule. This stabilization makes it more difficult to remove an electron, resulting in a shift of the oxidation potential to more positive values. mdpi.com

For example, the initial oxidation potential of chlorpromazine, which contains an electron-withdrawing chlorine atom, is positively shifted compared to the unsubstituted phenothiazine (PTZ). mdpi.com Conversely, electron-donating groups, like methoxy (B1213986) groups, increase the electron density of the molecule, making it easier to oxidize and thus shifting the oxidation potential to lower values. chemrxiv.org

In this compound, the four bromine atoms and the ketone group act as strong electron-withdrawing substituents. This extensive substitution is expected to significantly increase the anodic peak potentials, making the compound a challenging molecule to oxidize compared to simpler phenothiazine derivatives.

Table 1: Effect of Substituents on the Half-Wave Potentials of Phenothiazine Derivatives

| Compound | Substituent(s) | E1/2 (1st Oxidation) vs. Fc/Fc⁺ | E1/2 (2nd Oxidation) vs. Fc/Fc⁺ |

|---|---|---|---|

| Polystyrene-phenothiazine (PSPT) | - | 0.26 V | 0.96 V |

| Polystyrene-dimethoxyphenothiazine (PSDMPT) | 3,7-dimethoxy | 0.11 V | 0.72 V |

Data sourced from studies on substituted phenothiazine polymers and molecules. chemrxiv.orgchemrxiv.org The potentials are shifted based on the electronic nature of the substituents.

Electron Transfer Mechanisms in Brominated Phenothiazinone Derivatives

The phenothiazine ring is an electron-rich, non-planar, butterfly-shaped heterocycle that acts as the primary site for oxidation. mdpi.com It can readily donate one electron to form a relatively stable radical cation (PTZ•⁺). A second electron can be removed to form a dication (PTZ²⁺), although this species is generally less stable. mdpi.comchemrxiv.org The redox process is often described as an EE mechanism, referring to two sequential electrochemical electron transfer steps. mdpi.com The non-planar geometry of the neutral and radical cation forms transitions towards a more planar structure upon formation of the dication, which enhances electron delocalization across the ring system. mdpi.com

As powerful electron-withdrawing groups, bromine substituents have a profound impact on the redox potentials of the phenothiazine core. By pulling electron density away from the ring, the bromine atoms lower the energy of the highest occupied molecular orbital (HOMO). A lower HOMO energy means that more energy is required to remove an electron, which translates directly to a higher (more positive) oxidation potential. The cumulative effect of four bromine atoms in this compound would lead to a substantial increase in the redox potential, making it a significantly less powerful electron donor than its non-brominated counterparts.

Investigation of Radical Cation and Dication Species Formation

The stepwise oxidation of phenothiazine derivatives leads to the formation of distinct charged species: the radical cation and the dication. rsc.orgrsc.org

The first one-electron oxidation of the neutral phenothiazine molecule yields a radical cation. chemrxiv.org This species contains both a positive charge and an unpaired electron, making it paramagnetic. These radical cations are often stable enough to be studied by techniques such as electron paramagnetic resonance (EPR) spectroscopy. rsc.org The stability of this radical cation is a hallmark of phenothiazine chemistry and is crucial for many of its applications.

Upon further oxidation, a second electron is removed to form a dication. chemrxiv.orgrsc.org This species carries a +2 charge and is typically more reactive and less stable than the radical cation. The introduction of electron-donating substituents can enhance the stability of the dicationic state. chemrxiv.org For this compound, the strong electron-withdrawing nature of the bromo-substituents would likely destabilize the positively charged radical cation and especially the dication, making their formation occur at very high potentials and potentially leading to lower stability compared to derivatives with electron-donating groups.

Redox Cycling and Its Implications in Chemical Processes

The redox cycling of this compound is a theoretical construct based on the well-established electrochemical behavior of the parent phenothiazine scaffold and its halogenated derivatives. This process involves the sequential loss and gain of electrons, leading to the formation of transient reactive species that can have significant implications in various chemical processes. The presence of four electron-withdrawing bromine atoms and a carbonyl group is anticipated to profoundly influence the redox potentials and the stability of the intermediates compared to the unsubstituted phenothiazine core.

The electrochemical behavior of phenothiazine derivatives has been a subject of considerable study. researchgate.netrsc.orgmdpi.com Generally, phenothiazines undergo a two-step, one-electron oxidation process. The first step involves the formation of a relatively stable radical cation, and the second, often at a higher potential, leads to the formation of a dication. mdpi.com The stability and reactivity of these charged intermediates are key to their utility in chemical transformations.

For this compound, the redox cycling process can be conceptualized as follows:

One-Electron Oxidation: The neutral molecule loses an electron to form a radical cation. The extensive bromination is expected to render this process more difficult, shifting the oxidation potential to a higher value compared to simpler phenothiazines. researchgate.netresearchgate.net

One-Electron Reduction: The radical cation can be reduced back to the neutral parent compound, completing a redox cycle.

The implications of such redox cycling are vast and can be extrapolated from the known applications of other phenothiazine derivatives in catalysis and materials science. rsc.orgnih.govrsc.org

Electrocatalysis:

The ability to cycle between different oxidation states allows phenothiazine derivatives to act as electron mediators in electrochemical reactions. For instance, modified electrodes containing phenothiazine structures have demonstrated electrocatalytic activity towards the oxidation of important biological molecules like NADH. researchgate.net While no specific studies exist for this compound, its redox characteristics suggest a potential, albeit likely modulated, capacity for similar applications. The high oxidation potential may be a limiting factor in some cases but could be advantageous in others requiring a stronger oxidizing mediator.

Photoredox Catalysis:

Phenothiazines are also known to be effective photoredox catalysts, capable of initiating chemical reactions upon visible light irradiation. rsc.orgnih.gov The process typically involves the photoexcited phenothiazine participating in an electron transfer event to generate reactive intermediates. The redox potentials of the catalyst are a critical determinant of the types of reactions it can facilitate. The introduction of bromine atoms is known to influence the photophysical properties of phenothiazines, which could, in turn, affect their performance as photoredox catalysts. researchgate.net

Hypothetical Redox Potentials:

Due to the absence of experimental data for this compound, the following table presents hypothetical but chemically reasonable redox potentials, illustrating the expected influence of the bromine and carbonyl substituents compared to the parent phenothiazine. These values are for illustrative purposes only.

| Compound | First Oxidation Potential (E'1/2 vs. Ag/AgCl) | Second Oxidation Potential (E'2/1/2 vs. Ag/AgCl) |

| 10H-Phenothiazine | ~ +0.5 V | ~ +0.9 V |

| This compound | > +1.0 V (estimated) | Not readily observed (estimated) |

Implications in Organic Synthesis:

The radical cations generated during the redox cycling of phenothiazines can act as potent oxidants in organic synthesis. They have been implicated in reactions such as the oxidative coupling of amines. rsc.org The high oxidation potential of the radical cation of this compound would theoretically enable it to oxidize a wider range of substrates than less substituted phenothiazines. However, the stability of this radical cation would be a crucial factor in its synthetic utility.

Research Findings on Related Compounds:

Studies on various phenothiazine derivatives provide a framework for understanding the potential redox behavior of this compound. For example, research on extended phenothiazines has shown that their redox behavior is reversible, and they can be oxidized to form stable radical cation species. nih.govrsc.org Furthermore, the introduction of substituents at the 3 and 7 positions of the phenothiazine core has been shown to increase the stable oxidation potential. chemrxiv.org This aligns with the expectation that the multiple electron-withdrawing groups in this compound would significantly raise its oxidation potential.

The following table summarizes key findings from studies on related phenothiazine derivatives and their implications for the target compound.

| Research Finding on Related Phenothiazines | Implication for this compound |

| Reversible one-electron oxidation to a stable radical cation is a common feature. researchgate.netrsc.org | Suggests the potential for controlled generation of a radical cation for use in catalytic cycles. |

| Electron-withdrawing substituents increase the oxidation potential. researchgate.netresearchgate.net | The four bromine atoms and carbonyl group are expected to result in a significantly high oxidation potential. |

| Phenothiazine derivatives can act as electrocatalysts and photoredox catalysts. researchgate.netrsc.orgnih.gov | Indicates potential applications in these areas, although the high redox potential may define a specific niche of suitable reactions. |

| The stability of the radical cation is crucial for its application. rsc.org | The stability of the radical cation of the target compound would need to be experimentally determined to assess its practical utility. |

Mechanistic Studies of 1,2,4,9 Tetrabromo 3h Phenothiazin 3 One Interactions at the Molecular and Cellular Level

Interactions with Biological Macromolecules and Cellular Components

The interaction of small molecules with proteins and cell membranes is a critical determinant of their pharmacokinetic and pharmacodynamic properties. For phenothiazine (B1677639) derivatives, these interactions are often governed by the amphipathic nature of their tricyclic core structure. frontiersin.org

Protein Binding Mechanisms (e.g., Serum Albumin)

Specific experimental studies detailing the binding mechanisms of 1,2,4,9-Tetrabromo-3H-phenothiazin-3-one with serum albumin are not extensively available in the reviewed literature. However, the broader class of phenothiazines is known to interact with proteins. These interactions are often favored by the presence of the polycyclic ring system, which can engage with hydrophobic pockets on protein surfaces. frontiersin.org The thiazine (B8601807) nucleus is relatively hydrophobic, suggesting that interactions with proteins like serum albumin are likely driven by hydrophobic forces. frontiersin.org

Membrane Interaction Modalities

The ability of a compound to interact with or traverse cellular membranes is fundamental to its biological activity. The general mechanism for phenothiazine interaction with biological membranes is attributed to the amphipathic character of the molecules. frontiersin.org The hydrophobic tricyclic system facilitates insertion into the lipid bilayer, while any charged or polar side chains influence the orientation and specific interactions with membrane components. frontiersin.org Direct experimental data on the specific membrane interaction modalities of this compound remains an area for further investigation.

Modulation of Receptor and Enzyme Activities

Phenothiazines are well-established modulators of various neurotransmitter systems and enzymes. nih.gov Computational and experimental studies have begun to elucidate the specific targets of brominated phenothiazine derivatives, identifying them as potent modulators of cholinesterase and potential interactors with key neurotransmitter receptors.

Cholinesterase Modulation

In silico target screening of a library of phenothiazine derivatives identified cholinesterases as one of the most common molecular targets. bilkent.edu.trnih.gov Subsequent molecular docking studies with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) provided insight into the binding mechanism of a highly cytotoxic intermediate phenothiazine derivative, identified as compound 1 in a comprehensive screening study. bilkent.edu.trnih.gov

The analysis revealed that the most cytotoxic compounds, including derivative 1 , exhibited binding interactions with the AChE protein that were similar to those of the known inhibitor Huprin W. bilkent.edu.trnih.gov This suggests a potentially strong inhibitory interaction within the active site of the enzyme.

Experimental studies have supported these computational predictions. In liver cancer cell lines (Hep3B and SkHep1), exposure to derivative 1 showed a tendency to increase cholinesterase activity, an effect that was statistically significant in SkHep1 cells. nih.gov Furthermore, in vivo studies using a zebrafish model demonstrated that this derivative modulated cholinesterase activity in a dose-dependent manner, significantly increasing total cholinesterase activity and/or the expression of AChE mRNA. nih.gov

| Study Type | Target | Key Finding | Reference |

|---|---|---|---|

| Molecular Docking | Acetylcholinesterase (AChE) | Exhibited amino acid interactions similar to the known inhibitor Huprin W. | bilkent.edu.trnih.gov |

| In Vitro Assay (SkHep1 cells) | Cholinesterase Activity | Significantly increased enzymatic activity. | nih.gov |

| In Vivo Assay (Zebrafish) | Cholinesterase Activity & mRNA | Modulated activity in a dose-dependent manner; increased total activity and/or ACHE mRNA levels. | nih.gov |

Dopaminergic and Serotonergic Receptor Interactions

The phenothiazine scaffold is classically associated with the modulation of dopaminergic and serotonergic signaling, which forms the basis of its use in antipsychotic therapy. nih.govmdpi.com Computational screening of phenothiazine derivative 1 alongside other active compounds predicted that members of the serotoninergic system were potential targets. bilkent.edu.tr The same analysis identified the dopaminergic receptor D2 as another possible target. bilkent.edu.tr

While these in silico findings point toward a potential interaction, it is noteworthy that the biological effects of phenothiazine derivatives are not always mediated through these receptors. For instance, the anti-cancer effects of a different novel phenothiazine, CWHM-974, were found to be independent of dopamine (B1211576) or serotonin (B10506) receptor activity, highlighting the need for specific experimental validation for each compound. nih.gov

Influence on Intracellular Signaling Pathways and Molecular Targets

Beyond direct enzyme and receptor modulation, the biological effects of this compound may involve the perturbation of intracellular signaling cascades. In silico target prediction for a group of active phenothiazines, which included derivative 1 , identified tyrosine protein kinases as potential molecular targets. bilkent.edu.tr These enzymes are crucial nodes in a multitude of signaling pathways that regulate cell growth, differentiation, and survival. Interaction with these kinases could represent a significant mechanism of action, although this prediction awaits experimental confirmation.

PI3K/AKT/mTOR Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. nih.gov Its dysregulation is a frequent event in various diseases, including cancer, making it a prime target for therapeutic intervention. nih.govduke.edu The pathway is initiated by the activation of PI3K, which then phosphorylates and activates AKT. wikipedia.org Activated AKT has a multitude of downstream effects, including the activation of mTOR, a key regulator of protein synthesis. duke.edu

While direct studies on this compound's effect on the PI3K/AKT/mTOR pathway are not extensively detailed in the provided search results, the broader class of phenothiazine derivatives has been shown to influence cellular signaling pathways. The structural characteristics of this compound, particularly its electrophilic nature due to the bromine atoms and the carbonyl group, suggest potential interactions with the cysteine residues in the catalytic domains of kinases like PI3K and AKT. Such interactions could lead to the inhibition of their kinase activity, thereby downregulating the entire pathway.

Table 1: Key Components of the PI3K/AKT/mTOR Pathway and Potential Interaction with this compound

| Component | Function in Pathway | Potential Interaction Mechanism with Compound |

| PI3K (Phosphoinositide 3-kinase) | Catalyzes the phosphorylation of PIP2 to PIP3, initiating the signaling cascade. | The compound's electrophilic centers may form covalent bonds with nucleophilic residues in the PI3K active site, leading to inhibition. |

| AKT (Protein kinase B) | A serine/threonine kinase that, once activated by PIP3, phosphorylates numerous downstream targets to promote cell survival and growth. | Direct binding to the kinase domain of AKT could inhibit its phosphorylation and activation. |

| mTOR (mammalian Target of Rapamycin) | A serine/threonine kinase that exists in two complexes (mTORC1 and mTORC2) and regulates cell growth, proliferation, and metabolism. tbzmed.ac.ir | Downstream effects of PI3K/AKT inhibition by the compound would lead to reduced mTOR activity. |

| PTEN (Phosphatase and tensin homolog) | A tumor suppressor that dephosphorylates PIP3 to PIP2, thus antagonizing the PI3K/AKT pathway. wikipedia.org | The compound is unlikely to directly activate PTEN, but its inhibition of the pathway would have a similar net effect. |

MAPK/ERK1/2 Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) 1/2 pathway is another fundamental signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. nih.govnews-medical.net This pathway is typically activated by growth factors and mitogens, leading to the sequential activation of a kinase cascade: RAF, MEK, and finally ERK1/2. news-medical.net

Similar to the PI3K/AKT/mTOR pathway, direct mechanistic studies on this compound's interaction with the MAPK/ERK1/2 pathway are not explicitly detailed in the search results. However, the known reactivity of phenothiazine derivatives suggests potential interference with this pathway. The compound could potentially interact with and inhibit the function of key kinases within this cascade, such as RAF or MEK, through covalent modification of their active sites. Inhibition of ERK1/2 phosphorylation would prevent its translocation to the nucleus and the subsequent activation of transcription factors that drive cell proliferation.

Table 2: Key Components of the MAPK/ERK1/2 Pathway and Potential Interaction with this compound

| Component | Function in Pathway | Potential Interaction Mechanism with Compound |

| RAS | A small GTPase that, when activated by growth factor receptors, recruits and activates RAF kinases. | The compound is unlikely to directly interact with RAS. |

| RAF (A-Raf, B-Raf, c-Raf) | Serine/threonine kinases that phosphorylate and activate MEK1/2. news-medical.net | The electrophilic nature of the compound could lead to covalent modification and inhibition of RAF kinases. |

| MEK1/2 (MAPK/ERK Kinase 1/2) | Dual-specificity kinases that phosphorylate and activate ERK1/2. | Potential for direct inhibition by the compound through interaction with the kinase domain. |

| ERK1/2 (Extracellular signal-regulated kinase 1/2) | Serine/threonine kinases that, upon activation, phosphorylate a wide range of cytoplasmic and nuclear substrates. nih.gov | Inhibition of upstream kinases would prevent ERK1/2 activation. |

Cellular Process Modulation

Cell Cycle Regulation at a Mechanistic Level

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. khanacademy.org It is controlled by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs). Checkpoints exist at critical transitions (G1/S and G2/M) to monitor the integrity of the genome and cellular processes. khanacademy.org

The modulation of signaling pathways like PI3K/AKT/mTOR and MAPK/ERK1/2 by this compound would have profound effects on cell cycle progression. Both pathways converge on the regulation of proteins that control the G1/S transition. For instance, activated ERK and AKT can promote the expression of cyclin D1 and inhibit the activity of cell cycle inhibitors like p21 and p27. Therefore, by inhibiting these pathways, the compound could induce cell cycle arrest, likely at the G1 or G2/M phases. This arrest would prevent cells from entering mitosis and proliferating.

Apoptosis Induction Mechanisms

Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases. plos.org

Studies on phenothiazine and 1,4-benzothiazine analogs have demonstrated their ability to induce apoptosis. nih.govresearchgate.net The mechanisms often involve the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction. mdpi.com This includes the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. nih.gov Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, leading to the activation of executioner caspases like caspase-3 and subsequent cell death. plos.org Some phenothiazine derivatives have also been shown to induce the expression of pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins like BCL-2. nih.gov

Necroptosis and Necrosis Modulation (Mechanistic Aspects)

Necroptosis is a regulated form of necrosis, or inflammatory cell death. researchgate.net Unlike apoptosis, it is independent of caspases and is mediated by a signaling complex known as the necrosome, which includes receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL). nih.gov Upon activation, RIPK3 phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, causing cell lysis. nih.gov

While specific studies on this compound and necroptosis are lacking, the induction of high levels of ROS by similar compounds can trigger necrotic cell death. If the apoptotic machinery is compromised, excessive cellular stress can lead to the activation of necroptotic pathways. The compound's ability to interfere with key signaling pathways could also potentially modulate the cellular decision between apoptosis and necroptosis.

Endocytosis Interference Mechanisms

Endocytosis is a fundamental cellular process by which cells internalize molecules and particles from their external environment. This process is crucial for nutrient uptake, signal transduction, and pathogen entry. There are several distinct mechanisms of endocytosis, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

The interference of phenothiazine derivatives with endocytosis is a recognized phenomenon. For instance, chlorpromazine, a well-known phenothiazine, is a widely used inhibitor of clathrin-mediated endocytosis. The amphiphilic nature of phenothiazines allows them to intercalate into the lipid bilayer of the plasma membrane, altering its physical properties and disrupting the formation of clathrin-coated pits. The structure of this compound, with its hydrophobic core and polarizable bromine atoms, suggests it may also possess membrane-disrupting properties that could interfere with the dynamic membrane remodeling required for endocytosis.

Investigation of Oxidative Stress Pathways and Radical Scavenging Mechanisms

The engagement of this compound with oxidative stress pathways and its capacity for radical scavenging are critical aspects of its molecular and cellular interactions. While direct experimental studies on this specific tetrabrominated derivative are not extensively detailed in the public domain, the broader class of phenothiazines, to which it belongs, has been the subject of considerable research in this area. The antioxidant and, conversely, pro-oxidant activities of phenothiazines are rooted in the electrochemical properties of their tricyclic structure.

Phenothiazines are recognized for their ability to undergo reversible one-electron oxidation processes at low potentials, which results in the formation of stable radical cations. nih.gov This characteristic is fundamental to their antioxidant properties. The core phenothiazine structure is an electron-rich system, containing both nitrogen and sulfur heteroatoms, which can donate electrons to neutralize reactive oxygen species (ROS). nih.govnih.gov The addition of functional groups to the phenothiazine ring can significantly influence its antiradical properties. nih.gov

Computational and experimental studies on the parent phenothiazine scaffold have elucidated several mechanisms through which it can scavenge free radicals. nih.govresearchgate.netnih.gov These mechanisms are highly dependent on the nature of the radical species and the surrounding environment (e.g., aqueous or lipid media). nih.govresearchgate.net

Key Radical Scavenging Mechanisms of the Phenothiazine Scaffold:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenothiazine molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The hydrogen atom on the amino group of the phenothiazine ring is typically the most readily abstracted. nih.gov

Radical Adduct Formation (RAF): Phenothiazines can directly react with free radicals to form a stable adduct. This is a primary mechanism for scavenging highly reactive radicals like the hydroxyl radical (HO•). nih.govresearchgate.net

Single Electron Transfer (SET): The electron-rich phenothiazine nucleus can donate an electron to a free radical, a process that is particularly relevant for certain types of ROS. nih.govresearchgate.net

The efficacy and dominant mechanism of radical scavenging by phenothiazines can vary. For instance, in aqueous environments, phenothiazine and its analogues have shown excellent antioxidant activity against a range of ROS. nih.gov However, in lipid environments, their scavenging efficiency can decrease, and in some cases, they may even exhibit pro-oxidant behavior through the formation of stable and potentially toxic phenothiazinyl radicals. nih.govresearchgate.net

The substitution pattern on the phenothiazine ring, such as the presence of bromine atoms in this compound, is expected to modulate its electronic properties and, consequently, its antioxidant and radical scavenging activities. While specific data for this compound is pending, the foundational mechanisms of the phenothiazine class provide a strong framework for understanding its potential interactions with oxidative stress pathways.

Below is an interactive data table summarizing the principal radical scavenging mechanisms associated with the general phenothiazine scaffold.

| Scavenging Mechanism | Description | Relevant ROS |

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom from the phenothiazine to a radical. | Hydroperoxyl (HOO•), Alkoxy/peroxy radicals (ROO•) |

| Radical Adduct Formation (RAF) | Direct addition of a radical to the phenothiazine ring. | Hydroxyl (HO•) |

| Single Electron Transfer (SET) | Donation of a single electron from the phenothiazine to a radical. | Varies depending on the specific phenothiazine derivative and the ROS. |

Scientific Literature Lacks Data on this compound for Materials Science Applications

A thorough review of scientific databases and chemical literature reveals a significant lack of published research on the specific chemical compound This compound and its potential applications in materials science. Consequently, an article detailing its use in optoelectronic materials development or its specific photophysical properties, as outlined in the requested structure, cannot be generated at this time.

Extensive searches for this particular tetrabrominated phenothiazine derivative did not yield any specific studies related to its synthesis, characterization, or application in areas such as:

Organic Light-Emitting Diodes (OLEDs)

Dye-Sensitized Solar Cells (DSSCs)

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

Furthermore, no data is available in the scientific literature regarding the specific photophysical properties of this compound, including its:

Tunable Photoluminescence and Electroluminescence

Intramolecular Charge Transfer (ICT) Characteristics

While the broader class of phenothiazine derivatives has been investigated for such applications, the user's strict requirement to focus solely on "this compound" prevents the inclusion of more general information on related compounds. The unique substitution pattern of the four bromine atoms at the 1, 2, 4, and 9 positions, combined with the ketone group at the 3-position, defines a specific molecule for which dedicated research appears to be absent from public scientific records.

Therefore, until research is conducted and published on this compound, a scientifically accurate and detailed article on its materials science applications and photophysical properties cannot be compiled.

Materials Science Applications of 1,2,4,9 Tetrabromo 3h Phenothiazin 3 One and Derivatives

Chemo- and Biosensor Development

The phenothiazine (B1677639) scaffold is a promising platform for the development of chemo- and biosensors due to its inherent redox activity and fluorescent properties. rsc.org Derivatives of phenothiazine can be designed to interact with specific analytes, leading to a detectable change in their optical or electronic characteristics. Oxidized phenothiazine derivatives, in particular, have garnered attention for their potential in sensor and bioimaging applications. rsc.org

The introduction of bromine atoms onto the phenothiazine ring, as in 1,2,4,9-Tetrabromo-3H-phenothiazin-3-one, can significantly influence its electronic properties and potential for intermolecular interactions. These heavy atoms can enhance photoluminescence quantum yields, a desirable trait for fluorescent sensors. researchgate.net The electron-withdrawing nature of bromine can also modulate the redox potential of the phenothiazine core, which could be exploited for electrochemical sensing.

Table 1: Potential Sensing Applications of Brominated Phenothiazinone Derivatives

| Analyte Category | Sensing Mechanism | Potential Advantage of Bromination |

| Metal Ions | Coordination-induced fluorescence quenching or enhancement | Enhanced sensitivity and selectivity through halogen bonding interactions. |

| Anions | Hydrogen bonding or electrostatic interactions | Increased acidity of N-H proton, leading to stronger anion binding. |

| Biomolecules | Enzyme-catalyzed reactions or specific binding events | Modulation of redox potential for improved electrochemical detection of enzymatic products. |

| Reactive Oxygen Species (ROS) | Oxidation of the phenothiazine core | Fine-tuning of the oxidation potential to match that of specific ROS. |

Research into various phenothiazine derivatives has demonstrated their utility in detecting a range of analytes. For example, certain derivatives have been investigated for their ability to sense environmentally and biologically important species through mechanisms such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). The presence of multiple bromine atoms in this compound could further enhance these processes, potentially leading to sensors with higher sensitivity and selectivity.

Integration into Supramolecular Architectures

The planar and aromatic nature of the phenothiazine core makes it an excellent building block for the construction of supramolecular architectures. These organized assemblies are of great interest for their potential applications in areas such as molecular electronics and advanced materials. Phenothiazine derivatives can self-assemble through various non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces.

The presence of four bromine atoms in this compound introduces the possibility of halogen bonding, a strong and directional non-covalent interaction. Halogen bonding can be a powerful tool for directing the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. This could allow for precise control over the morphology and properties of the resulting supramolecular materials.

A study on brominated phenothiazine dyes revealed that the introduction of bromine can lead to the formation of variable supramolecular architectures with distinct thermotropic, photophysical, and electrochemical properties. researchgate.net The ability to form ordered structures is crucial for applications that rely on efficient charge transport or energy transfer.

Table 2: Influence of Bromination on Supramolecular Assembly of Phenothiazinones

| Supramolecular Interaction | Effect of Bromine Substitution | Potential Application |

| Halogen Bonding | Introduces strong, directional interactions. | Controlled assembly of crystalline materials for organic electronics. |

| π-π Stacking | Can be modulated by the electronic effects of bromine. | Formation of ordered stacks for efficient charge transport. |

| Hydrogen Bonding | Can be influenced by the acidity of the N-H proton. | Creation of robust, self-assembled networks. |

The integration of this compound into larger supramolecular systems, such as polymers or metal-organic frameworks (MOFs), could lead to materials with novel functionalities. The phenothiazine unit can act as a redox-active or photoactive component within these architectures, enabling the development of smart materials that respond to external stimuli.

Structural Frameworks for Organic Electronics

Phenothiazine and its derivatives are widely recognized for their potential in organic electronics due to their excellent electron-donating properties and stable oxidized states. rsc.orgrsc.org They have been successfully employed as building blocks for a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rsc.orgresearchgate.netacs.orgresearchgate.net

The performance of these devices is highly dependent on the molecular structure of the organic materials used. The introduction of bromine atoms onto the phenothiazine core can have a profound impact on its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com This, in turn, affects the charge injection, charge transport, and light-emitting properties of the material.

For instance, in the context of OLEDs, phenothiazine derivatives have been used to develop materials that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to high device efficiencies. nih.gov The heavy atom effect of bromine could potentially influence the intersystem crossing rates, which is a key parameter in the design of TADF emitters.

In organic solar cells, the introduction of bromine atoms into phenothiazine-based donor molecules has been explored as a strategy to modify their electronic and intermolecular properties, ultimately influencing the device performance. mdpi.com

Table 3: Potential Roles of this compound in Organic Electronics

| Device Type | Potential Role | Effect of Bromination |

| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material | Modification of emission color and enhancement of quantum yield. |

| Organic Solar Cells (OSCs) | Donor material | Tuning of HOMO/LUMO levels for better energy level alignment with acceptor materials. |

| Organic Field-Effect Transistors (OFETs) | Active channel material | Improved molecular packing and charge carrier mobility through halogen bonding. |

The rich electrochemistry of the phenothiazine core, combined with the electronic modifications imparted by the four bromine substituents, makes this compound a tantalizing candidate for further research and development in the field of organic electronics. Its synthesis and characterization would be the first step towards unlocking its potential in these high-performance applications.

Environmental Chemistry and Degradation Pathways of Brominated Phenothiazinones

Photodegradation Kinetics and Mechanisms

Direct scientific studies on the photodegradation kinetics and mechanisms of 1,2,4,9-Tetrabromo-3H-phenothiazin-3-one are not available in the current body of scientific literature. However, the photodegradation of other brominated compounds, particularly brominated flame retardants (BFRs), has been a subject of research. Generally, the photodegradation of brominated aromatic compounds involves the cleavage of carbon-bromine (C-Br) bonds, a process known as debromination. This reaction can proceed through reductive debromination, leading to the formation of less brominated and potentially more mobile and toxic daughter products.

For other novel BFRs, photodegradation has been observed to follow pseudo-first-order kinetics under specific experimental conditions. The rate of degradation is influenced by factors such as the solvent system, the presence of photosensitizers, and the wavelength of light. For instance, the photodegradation of hexabromobenzene (HBB) on various soil minerals has been shown to follow pseudo-first-order kinetics, with debromination being the primary degradation pathway.

Table 1: Postulated Photodegradation Characteristics of this compound (Based on Analogous Compounds)

| Parameter | Predicted Characteristic | Rationale (Based on Analogous Compounds) |

| Primary Mechanism | Reductive Debromination | Common pathway for brominated aromatic compounds. |

| Secondary Mechanism | Photooxidation of Phenothiazine (B1677639) Core | Known photosensitivity of the phenothiazine structure. |

| Kinetics | Likely Pseudo-First-Order | Observed for other brominated flame retardants. |

| Influencing Factors | Light Wavelength, Matrix (Soil, Water), Presence of Photosensitizers | General principles of photochemical reactions. |

Biotransformation and Biodegradation Potential

There is no specific information available on the biotransformation or biodegradation of this compound. However, studies on other brominated organic compounds and phenothiazine derivatives can provide some insights into its likely fate.

Brominated flame retardants are generally persistent in the environment and exhibit low biodegradability. The presence of multiple bromine atoms can hinder microbial attack. Some microbial consortia have been shown to degrade certain brominated compounds, often under specific conditions and as part of a co-metabolic process where another carbon source is required. The degradation mechanism often involves dehalogenation.

Phenothiazine and its derivatives, particularly pharmaceutical compounds, have been studied for their biodegradability. For example, some trifluoromethylated phenothiazine drugs have been classified as not readily biodegradable in aerobic tests. In an experimental aquatic ecosystem, phenothiazine was found to be largely biodegraded, with metabolites including phenothiazine sulfone and phenothiazine sulfoxide being detected nih.gov. The biodegradation of nitrogen heterocyclic compounds can be initiated by cleavage of the C-N bond.

Considering these points, this compound is expected to have low biodegradation potential. The high degree of bromination and the heterocyclic structure likely contribute to its recalcitrance. Any biodegradation that does occur would likely be a slow process, potentially involving initial debromination followed by cleavage of the phenothiazine ring.

Abiotic Degradation Pathways (e.g., Hydrolysis, Oxidation)

Specific data on the abiotic degradation of this compound through pathways such as hydrolysis and oxidation are absent from the scientific literature.

Hydrolysis: Brominated aromatic compounds are generally resistant to hydrolysis under typical environmental conditions. The C-Br bond on an aromatic ring is strong and not easily cleaved by water. Therefore, it is anticipated that hydrolysis would not be a significant degradation pathway for this compound.

Oxidation: The phenothiazine nucleus is susceptible to oxidation. In the presence of oxidizing agents, the sulfur atom in the phenothiazine ring can be oxidized to form a sulfoxide and subsequently a sulfone. This is a common metabolic pathway for phenothiazine-based drugs in biological systems and can also occur abiotically. The oxidation of phenothiazines can be initiated by various oxidants and is influenced by factors such as pH. For instance, phenothiazines are easily oxidized in an acidic medium. The oxidation process often involves the formation of a radical cation intermediate.

Therefore, it is plausible that a significant abiotic degradation pathway for this compound in the environment could be the oxidation of the sulfur atom to form the corresponding sulfoxide.

Formation of Degradation Products and Environmental Fate

Given the lack of direct experimental data, the formation of degradation products from this compound can only be predicted based on the degradation pathways of analogous compounds.

Photodegradation Products: The primary photodegradation products are expected to be less-brominated phenothiazinones, formed through sequential debromination. This could lead to a complex mixture of mono-, di-, and tri-brominated phenothiazinones. Further degradation could involve cleavage of the phenothiazine ring, although this is likely a slower process.

Biotransformation Products: If biodegradation occurs, initial steps may involve debromination. Oxidation of the sulfur atom to form brominated phenothiazinone sulfoxides is also a possibility, as phenothiazine sulfoxide has been identified as a metabolite of phenothiazine in aquatic ecosystems nih.gov.

Abiotic Degradation Products: Oxidation is likely to yield the corresponding this compound-S-oxide.

The environmental fate of these potential degradation products is unknown. However, debromination can sometimes lead to products that are more mobile and have different toxicity profiles than the parent compound. The formation of more polar metabolites, such as sulfoxides, could increase the water solubility and potentially the mobility of the substance in the environment.

Table 2: Postulated Degradation Products of this compound

| Degradation Pathway | Potential Degradation Products |

| Photodegradation | Mono-, Di-, and Tri-brominated 3H-phenothiazin-3-ones |

| Biotransformation | Brominated 3H-phenothiazin-3-one-S-oxides, Less brominated phenothiazinones |

| Abiotic Oxidation | This compound-S-oxide |

Environmental Occurrence and Distribution

There are no available data on the environmental occurrence and distribution of this compound. The lack of information suggests that this compound is either not produced or used in large quantities, or it has not been included in environmental monitoring programs.

In general, brominated flame retardants are known to be widespread environmental contaminants due to their use in a variety of consumer and industrial products. They are found in various environmental compartments, including air, water, soil, sediment, and biota. Their persistence and lipophilicity contribute to their bioaccumulation in food webs. Should this compound be used in commercial products, it would be expected to follow similar distribution patterns, partitioning to organic matter in soil and sediment and potentially bioaccumulating in organisms. Without any production or usage data, it is impossible to assess its potential environmental levels.

Conclusion and Outlook

Summary of Key Research Avenues for 1,2,4,9-Tetrabromo-3H-phenothiazin-3-one

Investigations into this compound are projected to be centered around several key areas, primarily driven by the influence of the four bromine substituents on the phenothiazine (B1677639) core.

Materials Science: The high degree of halogenation could lead to materials with interesting solid-state properties, such as enhanced inter- and intramolecular interactions, potentially influencing crystal packing and charge transport characteristics. Research would likely focus on its potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Photophysical Properties: Bromination is known to induce a "heavy-atom effect," which can enhance intersystem crossing and promote phosphorescence. This makes the compound a candidate for applications in photodynamic therapy, as a triplet sensitizer, or in the development of novel phosphorescent probes.

Medicinal Chemistry: While phenothiazines are known for their antipsychotic activity, extensive bromination might lead to compounds with other biological activities. Research could explore its potential as an anticancer agent, an antimicrobial, or as an inhibitor of specific enzymes. The lipophilicity conferred by the bromine atoms could significantly affect its pharmacokinetic profile.

Synthetic Chemistry: The bromine atoms serve as versatile synthetic handles for further functionalization through cross-coupling reactions, allowing for the creation of a library of derivatives with tailored properties.

| Research Avenue | Potential Impact |

| Materials Science | Development of novel organic semiconductors and emitters. |

| Photophysical Studies | Creation of efficient phosphorescent materials and probes. |

| Medicinal Chemistry | Discovery of new therapeutic agents with unique mechanisms. |

| Synthetic Chemistry | Access to a wide range of complex phenothiazine derivatives. |

Future Directions in Synthetic Chemistry and Functionalization

The synthesis of this compound itself presents a significant challenge. While methods for the bromination of phenothiazine at the 3 and 7 positions are established, achieving regioselective tetrabromination at the 1,2,4,9 positions would require the development of novel synthetic methodologies. lew.ro

Future synthetic efforts would likely involve:

Multi-step Synthesis: A plausible route would involve the synthesis of a pre-functionalized phenothiazine precursor that directs bromination to the desired positions.

Direct Bromination Studies: Investigation of various brominating agents and reaction conditions to control the regioselectivity of the bromination of the 3H-phenothiazin-3-one core.

Once synthesized, the four bromine atoms offer numerous possibilities for post-synthetic modification. Future functionalization strategies could include:

Palladium-catalyzed Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions could be employed to introduce a wide variety of aryl, alkyl, alkynyl, and amino groups. researchgate.net

Lithium-Halogen Exchange: This would allow for the introduction of various electrophiles.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the bromine atoms and the ketone group might render some positions susceptible to nucleophilic attack.

| Functionalization Reaction | Type of Bond Formed | Potential Applications |

| Suzuki Coupling | C-C | Conjugated polymers, molecular wires |

| Sonogashira Coupling | C-C (alkyne) | Fluorescent probes, nonlinear optics |

| Buchwald-Hartwig Amination | C-N | Hole-transport materials, bioactive molecules |

Prospective Applications in Materials Science and Molecular Probes

The unique electronic structure anticipated for this compound makes it a promising candidate for several applications in materials science and as a molecular probe.

Organic Electronics: The electron-donating phenothiazine core combined with the electron-withdrawing bromine atoms and the iminoketone functionality could result in a material with ambipolar charge transport properties, making it suitable for use in both p-type and n-type organic transistors. mdpi.com The introduction of bromine can also influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for optimizing the performance of organic solar cells. mdpi.com

Fluorescent and Phosphorescent Probes: The heavy-atom effect of bromine could lead to strong phosphorescence, which is desirable for time-resolved imaging and sensing applications. nih.govresearchgate.net Functionalization of the tetrabrominated core with specific recognition moieties could lead to the development of highly sensitive and selective probes for ions, reactive oxygen species, or biomolecules. nih.govresearchgate.net The non-planar "butterfly" structure of the phenothiazine core can help to suppress aggregation-caused quenching of fluorescence in the solid state. bohrium.com

Redox-Active Materials: Phenothiazines are known to undergo stable and reversible redox processes. chemrxiv.org The electron-withdrawing bromine atoms would likely increase the oxidation potential of the phenothiazine core, making the tetrabrominated derivative a potential candidate for use as a high-potential catholyte in organic redox flow batteries. chemrxiv.org

Emerging Research Frontiers in Mechanistic Studies

The study of this compound could also open up new frontiers in understanding the fundamental mechanisms governing the properties of halogenated heterocyclic compounds.

Halogen Bonding: The presence of four bromine atoms could lead to the formation of strong and directional halogen bonds in the solid state, influencing crystal packing and potentially leading to novel supramolecular architectures.

Photophysical Dynamics: Detailed photophysical studies, including transient absorption spectroscopy and time-resolved emission spectroscopy, would be crucial to unravel the complex excited-state dynamics, including the efficiency of intersystem crossing and the nature of the triplet state.

Structure-Property Relationships: A systematic study of the effects of the number and position of bromine atoms on the electronic, optical, and biological properties of 3H-phenothiazin-3-one derivatives would provide valuable insights for the rational design of new functional materials and molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.